4-Ethylidene-2-methyloxazol-5(4H)-one
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Overview
Description
4-Ethylidene-2-methyloxazol-5(4H)-one is a heterocyclic organic compound that belongs to the oxazole family. Compounds in this family are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylidene-2-methyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethylidene derivatives with amino acids or their esters in the presence of dehydrating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions, use of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethylidene-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Introduction of different functional groups at specific positions on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethylidene-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxazoline: Another oxazole derivative with similar chemical properties.
2-Methyl-4-phenyl-oxazole: Known for its use in various chemical reactions.
4-Ethyl-2-methyl-oxazole: Shares structural similarities and chemical reactivity.
Uniqueness
4-Ethylidene-2-methyloxazol-5(4H)-one is unique due to its specific ethylidene and methyl substitutions, which confer distinct chemical properties and reactivity compared to other oxazole derivatives.
Properties
CAS No. |
4974-23-6 |
---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(4E)-4-ethylidene-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C6H7NO2/c1-3-5-6(8)9-4(2)7-5/h3H,1-2H3/b5-3+ |
InChI Key |
OLVJRXINPGVCMV-HWKANZROSA-N |
Isomeric SMILES |
C/C=C/1\C(=O)OC(=N1)C |
Canonical SMILES |
CC=C1C(=O)OC(=N1)C |
Origin of Product |
United States |
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